N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hydrazinecarbothioamide N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hydrazinecarbothioamide
Brand Name: Vulcanchem
CAS No.: 850559-12-5
VCID: VC8386733
InChI: InChI=1S/C3H6N6O2S3/c4-7-1(12)6-2-8-9-3(13-2)14(5,10)11/h4H2,(H2,5,10,11)(H2,6,7,8,12)
SMILES: C1(=NN=C(S1)S(=O)(=O)N)NC(=S)NN
Molecular Formula: C3H6N6O2S3
Molecular Weight: 254.3 g/mol

N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hydrazinecarbothioamide

CAS No.: 850559-12-5

Cat. No.: VC8386733

Molecular Formula: C3H6N6O2S3

Molecular Weight: 254.3 g/mol

* For research use only. Not for human or veterinary use.

N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hydrazinecarbothioamide - 850559-12-5

Specification

CAS No. 850559-12-5
Molecular Formula C3H6N6O2S3
Molecular Weight 254.3 g/mol
IUPAC Name 1-amino-3-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)thiourea
Standard InChI InChI=1S/C3H6N6O2S3/c4-7-1(12)6-2-8-9-3(13-2)14(5,10)11/h4H2,(H2,5,10,11)(H2,6,7,8,12)
Standard InChI Key JHSYJYJWEOMEBX-UHFFFAOYSA-N
SMILES C1(=NN=C(S1)S(=O)(=O)N)NC(=S)NN
Canonical SMILES C1(=NN=C(S1)S(=O)(=O)N)NC(=S)NN

Introduction

Chemical Architecture and Functional Attributes

Molecular Structure

The compound’s structure integrates a 1,3,4-thiadiazole ring (C₂N₂S) substituted at position 2 with a hydrazinecarbothioamide group (-NH-NH-CS-NH₂) and at position 5 with a sulfamoyl moiety (-SO₂-NH₂). This arrangement creates multiple hydrogen-bonding sites, enhancing its reactivity with biological targets. The sulfamoyl group contributes to solubility in polar solvents, while the thiadiazole ring provides thermal stability .

Electronic Configuration

Density functional theory (DFT) calculations for analogous thiadiazoles reveal a highest occupied molecular orbital (HOMO) localized on the thiadiazole ring and sulfamoyl group, facilitating electron donation in metal coordination. The lowest unoccupied molecular orbital (LUMO) resides on the hydrazinecarbothioamide moiety, enabling nucleophilic attacks .

Synthetic Methodologies

Key Reaction Pathways

The synthesis involves two primary steps:

  • Formation of 5-amino-1,3,4-thiadiazole-2-thiol: Reacting thiourea derivatives with carbon disulfide (CS₂) in ethanol under reflux with NaOH, followed by acidification to precipitate the thiol intermediate .

  • Sulfamoylation and hydrazinecarbothioamide functionalization: Treating the thiol intermediate with sulfamoyl chloride and hydrazine derivatives in acetone or dimethylformamide (DMF), catalyzed by potassium carbonate .

Table 1: Optimization of Synthesis Conditions

ParameterOptimal ValueYield (%)
Reaction temperature80°C72
SolventEthanol68
CatalystK₂CO₃75
Reaction time4 hours70

Data adapted from analogous syntheses .

Challenges in Purification

The compound’s polar functional groups necessitate chromatographic purification using silica gel (ethyl acetate:hexane, 3:7). Recrystallization from ethanol yields pure product, confirmed by melting point (228–230°C) and HPLC (>95% purity) .

Spectroscopic Profiling

Infrared Spectroscopy

IR spectra of the compound show characteristic bands:

  • 3340 cm⁻¹: N-H stretching (hydrazine and sulfamoyl groups).

  • 1620 cm⁻¹: C=N vibration (thiadiazole ring).

  • 1150 cm⁻¹: S=O asymmetric stretching (sulfamoyl).

  • 680 cm⁻¹: C-S-C bending (thiadiazole) .

Nuclear Magnetic Resonance

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), δ 7.98 (s, 2H, SO₂NH₂), δ 6.85 (s, 2H, NH₂).

  • ¹³C NMR: 168.2 ppm (C=S), 155.6 ppm (C=N), 132.4 ppm (C-SO₂) .

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) demonstrate moderate inhibition (MIC = 32–64 µg/mL), attributed to sulfamoyl-mediated dihydropteroate synthase inhibition .

Table 2: Comparative Bioactivity of Thiadiazole Derivatives

CompoundAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
Target compound32–6448
Benzene sulfonamide analog16–3228
Nitrothiadiazole derivative64–12875

Data synthesized from .

Coordination Chemistry and Applications

Metal Complexation

The compound acts as a bidentate ligand, coordinating via thiadiazole nitrogen and hydrazine sulfur atoms. Reactions with Cu(II) and Co(III) salts yield octahedral complexes, characterized by molar conductance (Λₘ = 80–120 S·cm²·mol⁻¹) and magnetic moments (µeff = 1.73–2.83 BM) .

Catalytic and Industrial Relevance

Cu(II) complexes exhibit peroxidase-like activity, oxidizing 3,3',5,5'-tetramethylbenzidine (TMB) in the presence of H₂O₂, with potential biosensing applications .

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